molecular formula C23H18FNO2 B15023140 {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B15023140
M. Wt: 359.4 g/mol
InChI Key: GVDOEEXQHVZFSG-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-(2-fluorophenoxy)ethyl Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the benzoyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-1-[2-(2-chlorophenoxy)ethyl]-1H-indole
  • 3-Benzoyl-1-[2-(2-bromophenoxy)ethyl]-1H-indole
  • 3-Benzoyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole

Uniqueness

3-Benzoyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly influence the compound’s biological activity, metabolic stability, and lipophilicity, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C23H18FNO2

Molecular Weight

359.4 g/mol

IUPAC Name

[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C23H18FNO2/c24-20-11-5-7-13-22(20)27-15-14-25-16-19(18-10-4-6-12-21(18)25)23(26)17-8-2-1-3-9-17/h1-13,16H,14-15H2

InChI Key

GVDOEEXQHVZFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F

Origin of Product

United States

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